Cas no 97337-37-6 (Schembl20691354)

Schembl20691354 structure
Schembl20691354 structure
Product Name:Schembl20691354
CAS No:97337-37-6
MF:C11H12ClN3O3
MW:269.684281349182
MDL:MFCD27665784
CID:5064789
Update Time:2026-03-01

Schembl20691354 Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
    • Schembl20691354
    • 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • D
    • MDL: MFCD27665784
    • Inchi: 1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9+/m0/s1
    • InChI Key: FHODFBMHXPTGHP-DJLDLDEBSA-N
    • SMILES: ClC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=CC=12

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 309
  • XLogP3: 0.9
  • Topological Polar Surface Area: 80.4

Schembl20691354 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1001630-100mg
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
100mg
$1500 2024-08-02
eNovation Chemicals LLC
Y1001630-100mg
4-chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
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$1500 2025-02-25
eNovation Chemicals LLC
Y1001630-100mg
4-chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
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Schembl20691354 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  0 °C → rt; 24 h, rt
Reference
Preparation of cyclic dinucleotides as anticancer agents
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Synthesis and biological activity of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins prepared via the stereospecific sodium salt glycosylation procedure
Cottam, Howard B.; Kazimierczuk, Zygmunt; Geary, Stewart; McKernan, Patricia A.; Revankar, Ganapathi R.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1461-7

Production Method 3

Reaction Conditions
Reference
Preparation of (aminoalkynyl)nucleotides as intermediates for fluorescent chain terminators for DNA sequencing
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Synthesis of 6-substituted 7-carbapurine 2',3'-dideoxynucleosides. Solid-liquid phase-transfer glycosylation of 4-chloropyrrolo[2,3-d]pyrimidine and deoxygenation of its 2'-deoxyribofuranoside
Seela, F.; Muth, H. P.; Bindig, U., Synthesis, 1988, (9), 670-4

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Reference
Preparation of desazapurine-nucleotides and the use thereof for nucleic acid sequencing and as antiviral agents
, United States, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of deazapurine nucleoside derivatives for use in nucleic acid sequence analysis and as antiviral agents.
, European Patent Organization, , ,

Schembl20691354 Raw materials

Schembl20691354 Preparation Products

Schembl20691354 Suppliers

NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97337-37-6)4-Chloro-7-(2-deoxy-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
Order Number:NC14404
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:00
Price ($):Price inquiry
Email:sales@newcanbio.com
Recommended suppliers
NewCan Biotech Limited
(CAS:97337-37-6)4-Chloro-7-(2-deoxy-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
NC14404
Purity:97%
Quantity:10g
Price ($):Inquiry
Email